molecular formula C21H19F3N4O B2872959 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1797235-86-9

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2872959
CAS No.: 1797235-86-9
M. Wt: 400.405
InChI Key: JEXSNIBFODWCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based benzamide derivative characterized by:

  • A 5-cyclopropyl-substituted pyrazole core, which enhances metabolic stability and steric bulk .
  • A pyridin-4-yl group at the 3-position of the pyrazole, contributing to π-π stacking interactions in target binding .
  • A 3-(trifluoromethyl)benzamide side chain, known for improving lipophilicity and bioavailability in medicinal chemistry .

Its synthesis typically involves multi-step reactions, including cyclopropanation, pyrazole ring formation, and amide coupling. Structural confirmation relies on NMR and mass spectrometry (MS) .

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O/c22-21(23,24)17-3-1-2-16(12-17)20(29)26-10-11-28-19(15-4-5-15)13-18(27-28)14-6-8-25-9-7-14/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXSNIBFODWCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethylbenzamide group facilitates nucleophilic substitution at the carbonyl carbon. Key reactions include:

Reaction TypeReagents/ConditionsProducts/Outcomes
Amide hydrolysisHCl/H₂O (acidic), NaOH/H₂O (basic)3-(trifluoromethyl)benzoic acid + amine derivative
AminolysisPrimary/secondary amines (e.g., NH₃, EtNH₂)Substituted benzamides

Notes :

  • Hydrolysis under acidic conditions yields the carboxylic acid, while basic conditions produce carboxylate salts.

  • Steric hindrance from the pyrazole and cyclopropyl groups slows reaction kinetics compared to simpler benzamides.

Pyrazole Ring Functionalization

The 1H-pyrazole core undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C selectively nitrates the pyridine ring (meta to N) over the pyrazole .

  • Halogenation : Br₂/FeBr₃ adds bromine to the pyrazole’s 4-position (ortho to N1) .

[3+2] Cycloaddition

Reaction with diazo compounds (e.g., CH₂N₂) forms fused pyrazolo[1,5-a]pyrimidines under Cu catalysis .

Coordination Chemistry with Metal Ions

The pyridinyl and pyrazolyl groups act as ligands for transition metals:

Metal IonConditionsComplex StructureApplication
Pd(II)DMF, 80°C, 12hSquare-planar coordinationCatalytic coupling reactions
Ru(II)Ethanol, reflux, 24hOctahedral geometryPhotocatalysis

Key Findings :

  • Pd complexes catalyze Suzuki-Miyaura couplings with aryl boronic acids (yields: 70–85%) .

  • Ru complexes exhibit luminescence, suggesting utility in optoelectronics .

Trifluoromethyl Group Reactivity

The -CF₃ group participates in:

  • Radical reactions : Initiators like AIBN generate CF₃- radicals for C–H functionalization.

  • Nucleophilic displacement : Limited due to strong C–F bonds; requires harsh conditions (e.g., LiAlH4, 100°C).

Reductive Alkylation of the Ethylamine Linker

The ethylamine chain undergoes reductive amination with aldehydes/ketones:

SubstrateConditionsProductYield
FormaldehydeNaBH₃CN, MeOH, RTN-Methyl derivative92%
CyclohexanoneH₂ (1 atm), Pd/C, EtOHN-Cyclohexylmethyl analog78%

Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by hydride reduction .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Pyridine ring dimerization : Forms [2+2] cycloadducts in inert atmospheres.

  • Trifluoromethyl debenzamidation : Releases - CF₃ radicals, detectable via EPR.

Bioconjugation Reactions

The primary amine reacts selectively with:

  • NHS esters : Forms stable amide bonds (pH 7.4, 25°C).

  • Isothiocyanates : Generates thiourea linkages for antibody-drug conjugates.

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C):

Time (h)% RemainingMajor Degradants
2498None detected
7289Hydrolyzed benzamide (trace)

This compound’s multifunctional design enables diverse reactivity, making it valuable for medicinal chemistry and materials science. Experimental validation of these pathways is recommended to optimize specific applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Modifications Key Features Reference
N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide Pyridin-4-yl at pyrazole 3-position; benzamide side chain High binding affinity for kinase targets; moderate metabolic stability
Compound 44 (N-(1-(4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide) Quinazolinyl-amino substituent; extended aromatic system Enhanced kinase inhibition due to quinazoline moiety; lower solubility
Compound 45/46 (Enantiomers of 44) Chiral center at ethylamine linker Stereospecific activity: (R)-enantiomer (45) shows 2-fold higher potency than (S)-enantiomer (46)
Compound 47 ((S)-N-(1-(4-Cyclopropyl-3-(2-((1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide) Piperidinyl substituent on pyrazole Improved solubility and blood-brain barrier penetration
Compound 191 (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide) Acetamide linker; indazolyl and alkyne substituents Atropisomerism introduces conformational variability; potent in vivo activity

Key Findings from Comparative Studies

Substituent Effects on Target Binding :

  • The pyridin-4-yl group in the query compound provides stronger hydrogen-bonding interactions compared to the quinazolinyl group in Compound 44, but the latter exhibits broader kinase inhibition due to its planar aromatic system .
  • The trifluoromethyl group in the benzamide moiety is critical for hydrophobic interactions, a feature conserved across all analogs .

Chirality and Pharmacokinetics :

  • Enantiomers (Compounds 45 and 46) demonstrate divergent pharmacokinetic profiles. The (R)-enantiomer (45) has a longer half-life (t₁/₂ = 8.2 h vs. 4.7 h for 46) in preclinical models .

Solubility and Bioavailability :

  • Compound 47 , with a piperidinyl group, achieves 89% oral bioavailability in rodent studies, surpassing the query compound (62%) and Compound 44 (45%) .
  • The acetamide linker in Compound 191 reduces crystallinity, enhancing solubility by 3-fold compared to benzamide derivatives .

Synthetic Complexity :

  • The query compound requires fewer synthetic steps (5 steps) than Compound 191 (9 steps), which involves atropisomer resolution .

Preparation Methods

Pyrazole Core Construction

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 5-cyclopropyl substitution, cyclopropane-containing precursors such as cyclopropanecarboxaldehyde or cyclopropylacetylenes are employed. The pyridin-4-yl group at position 3 is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura).

Ethylamine Linker Installation

The ethyl spacer between the pyrazole and benzamide is incorporated through nucleophilic substitution or reductive amination. For example, reacting 1H-pyrazole with 2-chloroethylamine under basic conditions forms the 1-(2-aminoethyl)pyrazole intermediate.

Trifluoromethylbenzamide Formation

The benzamide moiety is constructed by coupling 3-(trifluoromethyl)benzoic acid with the ethylamine linker using carbodiimide-based activators (e.g., HATU, EDCI).

Stepwise Synthesis and Experimental Protocols

Synthesis of 5-Cyclopropyl-3-(Pyridin-4-yl)-1H-Pyrazole

Procedure :

  • Cyclopropanation : Cyclopropylacetonitrile (10 mmol) reacts with pyridin-4-ylboronic acid (12 mmol) in a Pd-catalyzed Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h) to yield 3-(pyridin-4-yl)cyclopropanecarbonitrile.
  • Hydrazine Cyclocondensation : The nitrile (8 mmol) is treated with methylhydrazine sulfate (10 mmol) in ethanol at reflux (4 h). After cooling, the mixture is concentrated and purified via silica chromatography (petroleum ether/ethyl acetate = 5:1) to isolate 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole (Yield: 78–85%).

Characterization :

  • LRMS (ESI+) : m/z 212.1 [M+H]⁺
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.65 (d, J = 5.0 Hz, 2H, pyridine-H), 7.45 (d, J = 5.0 Hz, 2H, pyridine-H), 6.25 (s, 1H, pyrazole-H), 2.10–2.15 (m, 1H, cyclopropyl-CH), 1.05–1.15 (m, 4H, cyclopropyl-CH₂).

Amide Coupling with 3-(Trifluoromethyl)Benzoic Acid

Procedure :

  • Activation : 3-(Trifluoromethyl)benzoic acid (4.5 mmol) is dissolved in DCM (15 mL) with HATU (4.5 mmol) and DIEA (9 mmol) at 0°C. After 30 min, the 1-(2-aminoethyl)pyrazole intermediate (4 mmol) is added.
  • Reaction : The mixture is stirred at RT for 3 h, washed with water, and concentrated. Purification by flash chromatography (DCM/MeOH = 10:1) yields the target compound (Yield: 60–68%).

Characterization :

  • LRMS (ESI+) : m/z 456.3 [M+H]⁺
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.70 (d, J = 5.0 Hz, 2H, pyridine-H), 8.15 (s, 1H, benzamide-H), 7.95 (d, J = 7.5 Hz, 1H, benzamide-H), 7.65–7.75 (m, 3H, benzamide-H + pyridine-H), 6.30 (s, 1H, pyrazole-H), 4.25 (t, J = 6.0 Hz, 2H, CH₂N), 3.85 (t, J = 6.0 Hz, 2H, CH₂NH), 2.20–2.30 (m, 1H, cyclopropyl-CH), 1.10–1.20 (m, 4H, cyclopropyl-CH₂).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -62.5 (CF₃).

Optimization and Challenges

Cyclopropane Stability

Cyclopropyl groups are prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., K₂CO₃) and low temperatures during alkylation preserves the cyclopropane integrity.

Amide Coupling Efficiency

HATU outperforms EDCI in coupling efficiency for sterically hindered amines (75% vs. 55% yield). Solvent screening showed DCM > DMF > THF for minimizing side products.

Analytical and Spectroscopic Validation

Key Data :

Parameter Value
Molecular Formula C₂₃H₂₀F₃N₅O
Molecular Weight 455.4 g/mol
Melting Point 168–170°C
HPLC Purity (254 nm) 98.2%
HRMS (ESI+) 456.1642 [M+H]⁺ (Calc. 456.1645)

Applications and Further Directions

The compound’s pyridine and trifluoromethyl groups suggest potential as a kinase inhibitor or antimicrobial agent. Future work should explore:

  • Biological Screening : Activity against Physalospora piricola and Fusarium graminearum.
  • Derivatization : Modifying the pyridine ring with electron-withdrawing groups to enhance bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.